

# Fezagepras (PBI-4050) and Pirfenidone Co-administration: A Technical Resource

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## Compound of Interest

Compound Name: Fezagepras

Cat. No.: B1681739

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For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and guidance for researchers investigating the drug-drug interaction between **fezagepras** (PBI-4050) and pirfenidone. The following frequently asked questions (FAQs) and troubleshooting guide address potential issues and provide insights based on available clinical trial data.

## Frequently Asked Questions (FAQs)

Q1: What is the nature of the drug-drug interaction between **fezagepras** (PBI-4050) and pirfenidone?

A Phase 2 clinical trial (NCT02538536) in patients with idiopathic pulmonary fibrosis (IPF) revealed a significant drug-drug interaction when **fezagepras** (800 mg daily) was co-administered with pirfenidone.<sup>[1][2][3]</sup> This interaction resulted in a reduced pharmacokinetic profile for **fezagepras**, characterized by a lower maximum plasma concentration (C<sub>max</sub>) and a faster metabolism, leading to a shorter half-life.<sup>[1][2]</sup> This interaction was not observed when **fezagepras** was administered alone or in combination with nintedanib.

Q2: How does this interaction affect the efficacy of **fezagepras**?

The altered pharmacokinetic profile of **fezagepras** when co-administered with pirfenidone appears to negatively impact its efficacy. In the aforementioned Phase 2 trial, the combination therapy group showed a statistically significant decline in Forced Vital Capacity (FVC), a key

measure of lung function, over 12 weeks. In contrast, patients receiving **fezagepras** alone or in combination with nintedanib exhibited stable FVC.

Q3: What is the proposed mechanism for this drug-drug interaction?

While the exact mechanism has not been definitively elucidated in the available literature, it is hypothesized that pirfenidone may induce the activity of cytochrome P450 enzymes responsible for the metabolism of **fezagepras**. Pirfenidone is primarily metabolized by the hepatic CYP1A2 enzyme system. It is possible that pirfenidone induces one or more CYP enzymes that also metabolize **fezagepras**, leading to its increased clearance and reduced exposure.

Q4: What are the known mechanisms of action for **fezagepras** and pirfenidone?

**Fezagepras** (PBI-4050) is an orally active small molecule that acts as an agonist for G-protein coupled receptor 40 (GPR40) and an antagonist for GPR84. By modulating these receptors, **fezagepras** is designed to reduce inflammation and fibrosis.

Pirfenidone is an anti-fibrotic agent that has been shown to downregulate the production of growth factors and procollagens. Its mechanism of action is thought to involve the inhibition of transforming growth factor-beta (TGF- $\beta$ ) signaling, a key pathway in the development of fibrosis.

## Troubleshooting Guide for Experimental Studies

This guide is intended to assist researchers in designing and interpreting experiments involving the co-administration of **fezagepras** and pirfenidone.

Potential Issue	Possible Cause	Recommended Action
Reduced or absent efficacy of fezagepras in the presence of pirfenidone.	Drug-drug interaction leading to sub-therapeutic plasma concentrations of fezagepras.	1. Monitor Pharmacokinetics: Conduct pharmacokinetic analysis to measure plasma concentrations of fezagepras when co-administered with pirfenidone. 2. Dose Adjustment Study: Consider designing a study to evaluate if increasing the dose of fezagepras can overcome the metabolic induction by pirfenidone to achieve therapeutic exposure. 3. Alternative Combinations: Investigate the combination of fezagepras with other anti-fibrotic agents that do not share the same metabolic pathways, such as nintedanib, where no significant interaction was observed.
Unexpected variability in experimental results.	Differences in the metabolic enzyme profiles of the experimental subjects (animal models or human participants). Genetic polymorphisms in CYP enzymes can lead to variations in drug metabolism.	1. Genotyping: If feasible, genotype study subjects for relevant CYP450 enzymes to identify potential fast or slow metabolizers. 2. Stratify Analysis: Analyze data based on metabolic profiles to understand the impact of genetic variability on the drug-drug interaction.
Difficulty in replicating in-vitro findings in in-vivo models.	The drug-drug interaction is likely dependent on hepatic metabolism, which may not be	1. Utilize In-Vivo Models: Prioritize in-vivo animal models for studying the interaction between fezagepras and

fully recapitulated in in-vitro cell culture models.

pirfenidone. 2. Humanized Liver Models: Consider using advanced in-vitro models such as 3D liver spheroids or liver-on-a-chip systems that better mimic human hepatic metabolism.

## Quantitative Data Summary

The following tables summarize the key efficacy and pharmacokinetic findings from the Phase 2 clinical trial (NCT02538536).

### Efficacy: Change in Forced Vital Capacity (FVC) after 12 Weeks

Treatment Group	Mean Change in FVC (% predicted)	p-value	Mean Change in FVC (mL)	p-value
Fezagepras (PBI-4050) Alone	-1.11%	0.4759	-12.2 mL	0.7959
Fezagepras + Nintedanib	+0.06%	0.9513	+1.87 mL	0.9539
Fezagepras + Pirfenidone	-2.69%	0.0240	-102 mL	0.0124

Data sourced from Khalil N, et al. Eur Respir J. 2019.

## Pharmacokinetics of Fezagepras (PBI-4050)

Treatment Group	Maximum Plasma Concentration (Cmax)	Area Under the Curve (AUC)	Half-life (t <sub>1/2</sub> )
Fezagepras (PBI-4050) Alone	Not Reported	Not Reported	Not Reported
Fezagepras + Nintedanib	Similar to Fezagepras Alone	Similar to Fezagepras Alone	Similar to Fezagepras Alone
Fezagepras + Pirfenidone	Reduced	Reduced	Shorter

Qualitative description based on the findings reported by Khalil N, et al. in Eur Respir J. 2019. Specific quantitative data was not provided in the publication.

## Experimental Protocols

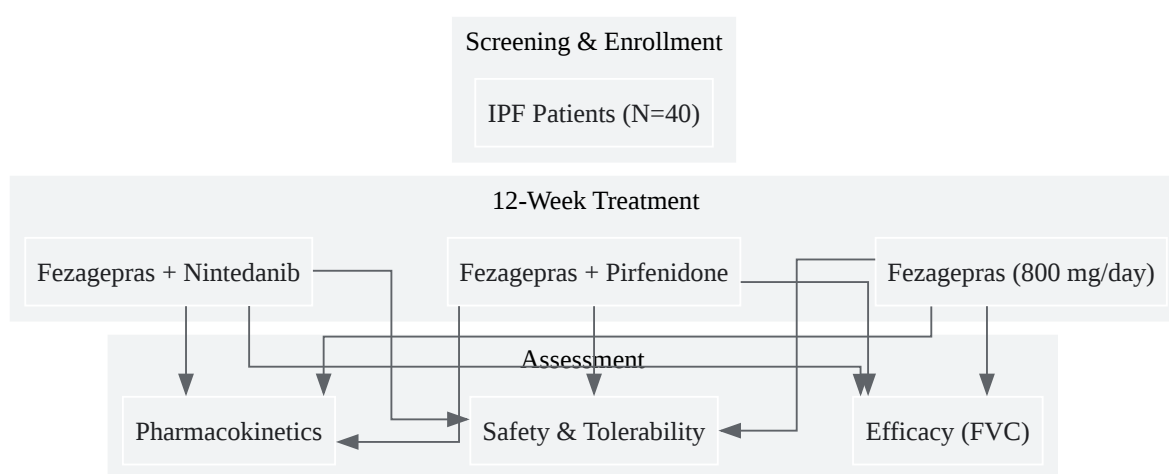
### Phase 2 Clinical Trial (NCT02538536) Methodology

- Study Design: A 12-week, open-label, single-arm Phase 2 study conducted at six sites in Canada.
- Patient Population: 40 adult patients with a diagnosis of Idiopathic Pulmonary Fibrosis (IPF).
- Treatment Arms:
  - **Fezagepras** (PBI-4050) monotherapy (n=9)
  - **Fezagepras** (PBI-4050) in combination with nintedanib (n=16)
  - **Fezagepras** (PBI-4050) in combination with pirfenidone (n=16)
- Dosage: **Fezagepras** (PBI-4050) was administered orally at a dose of 800 mg once daily.
- Primary Outcome: Safety and tolerability of **fezagepras**.
- Secondary Outcomes: Efficacy was assessed by changes in pulmonary function tests, including Forced Vital Capacity (FVC).

- Pharmacokinetic Sub-study: A subset of patients participated in a pharmacokinetic sub-study to evaluate the plasma concentration profiles of **fezagepras**. Blood samples were collected at pre-defined time points after drug administration.

## Visualizations

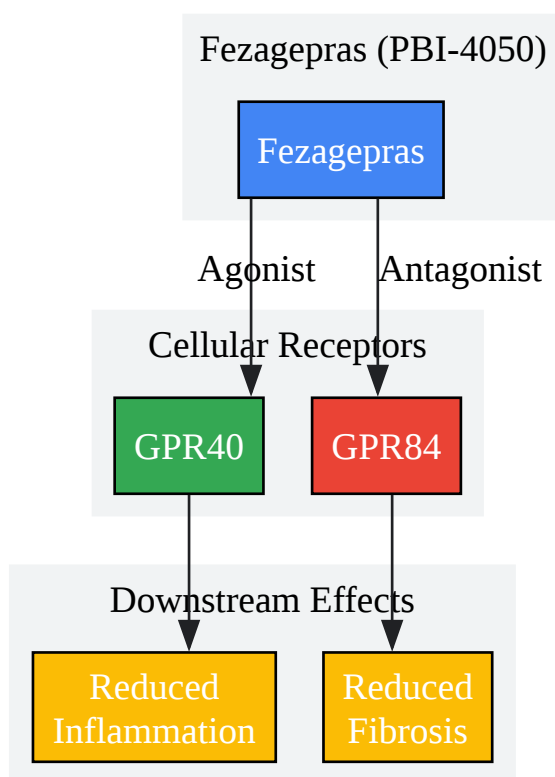
### Experimental Workflow of the Phase 2 Clinical Trial



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Caption: Workflow of the Phase 2 clinical trial for **Fezagepras** (PBI-4050) in IPF.

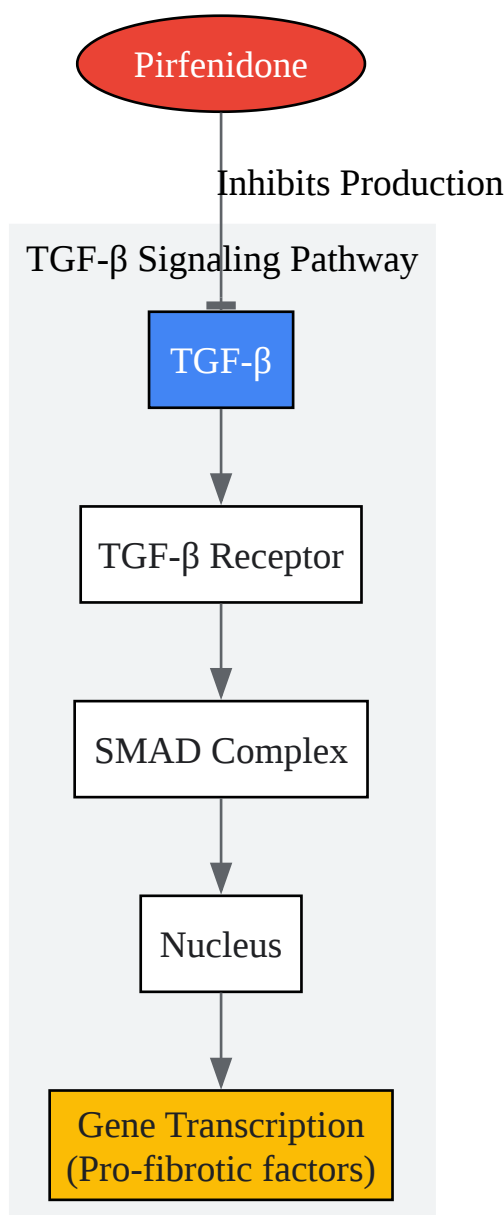
### Proposed Signaling Pathway for Fezagepras (PBI-4050)



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Caption: Proposed mechanism of action for **Fezagepras** (PBI-4050).

## TGF- $\beta$ Signaling Pathway and Pirfenidone's Site of Action



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Caption: Pirfenidone's inhibitory effect on the TGF-β signaling pathway.

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## References

- 1. Phase 2 clinical trial of PBI-4050 in patients with idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. Phase 2 clinical trial of PBI-4050 in patients with idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
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